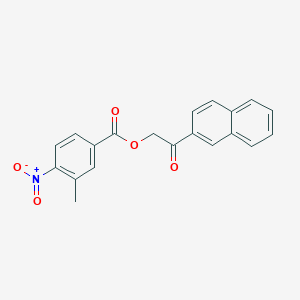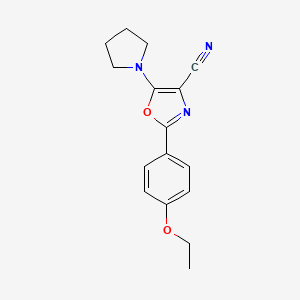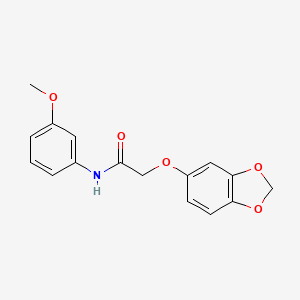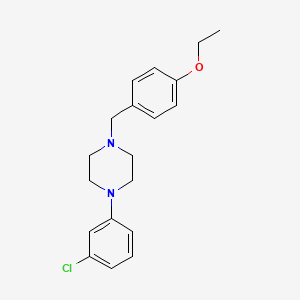
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate, also known as NAE-8, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon commonly found in coal tar and petroleum. NAE-8 has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response.
Biochemical and Physiological Effects
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate. One area of research that has shown promise is the study of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate as a potential treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate can be synthesized through a multistep process that involves several chemical reactions. The first step involves the condensation of 2-naphthol with ethyl acetoacetate to form 2-(2-naphthyl)-2-oxoethyl acetate. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride to yield 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate. The synthesis of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been used in various scientific research studies due to its potential as a bioactive compound. One area of research that has shown promise is the study of cancer. 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer treatment. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-13-10-17(8-9-18(13)21(24)25)20(23)26-12-19(22)16-7-6-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOUGLDIMQNCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5843901.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
